1-(Pyrimidin-2-yl)guanidine

Vue d'ensemble

Description

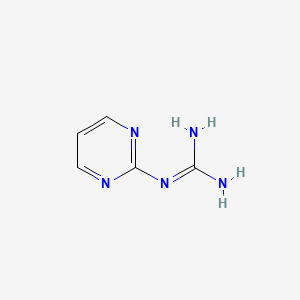

1-(Pyrimidin-2-yl)guanidine is a compound that features a guanidine group attached to a pyrimidine ring. Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Guanidine is a functional group known for its high basicity and ability to form hydrogen bonds. The combination of these two groups in this compound makes it a compound of interest in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

The synthesis of 1-(Pyrimidin-2-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common synthetic routes include:

Thiourea Derivatives: Thiourea derivatives are often used as guanidylating agents.

S-Methylisothiourea: This compound is an efficient guanidylating agent that can be used to introduce the guanidine functionality.

Cyanamides: Cyanamides react with derivatized amines to form guanidines.

Copper-Catalyzed Cross-Coupling: This method involves the use of copper catalysts to facilitate the formation of guanidines.

Industrial production methods often involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and yield.

Analyse Des Réactions Chimiques

1-(Pyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyrimidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

1-(Pyrimidin-2-yl)guanidine has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : The compound has shown promise in inhibiting various bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant activity against cancer cell lines. For instance, a study highlighted the compound's role as a starting point for developing inhibitors of MSK1 (Mitogen and Stress Activated Protein Kinase 1), which is implicated in cancer progression . Table 1 summarizes the IC50 values of various derivatives against MSK1.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 1a | 18 | MSK1 Inhibitor |

| 49d | 13.9 | IL-6 Inhibition |

| PHA767491 | 1.0 | Control MSK1 Inhibitor |

- Anti-inflammatory Effects : In vivo studies demonstrated that certain derivatives significantly reduced inflammatory cell recruitment in mouse models of asthma, indicating their potential use in treating inflammatory diseases .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a crucial building block for the synthesis of more complex molecules. Its guanidine moiety allows for various modifications that can lead to the development of new compounds with enhanced biological activities .

Material Science

Development of New Materials

The compound is also being explored in the development of novel materials with specific properties. Its unique chemical structure contributes to the formation of polymers and other materials that may have applications in electronics and nanotechnology .

Case Studies

Case Study on Anticancer Activity

A detailed case study evaluated the anticancer efficacy of this compound derivatives in vitro and in vivo. The study involved testing several derivatives for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) cells. The results indicated that certain derivatives exhibited potent anticancer activity with minimal cytotoxicity to normal cells .

Mécanisme D'action

The mechanism of action of 1-(Pyrimidin-2-yl)guanidine involves its interaction with molecular targets in biological systems. The guanidine group enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in treating conditions associated with muscle weakness and fatigue.

Comparaison Avec Des Composés Similaires

1-(Pyrimidin-2-yl)guanidine can be compared with other similar compounds, such as:

Pyrimidine Derivatives: These include compounds like uracil, cytosine, and thymine, which are building blocks of DNA and RNA.

Guanidine Derivatives: Compounds like aminoguanidine and methylguanidine, which have different biological activities and applications.

The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both pyrimidine and guanidine, making it versatile in various applications.

Activité Biologique

1-(Pyrimidin-2-yl)guanidine is a compound characterized by the presence of a guanidine group attached to a pyrimidine ring. This structural combination allows it to exhibit significant biological activity, particularly in medicinal chemistry, where it is investigated for various therapeutic applications. The compound's unique properties stem from its guanidine moiety, which enhances its interaction with biological targets, particularly in the context of cancer research and neuropharmacology.

This compound functions primarily through its interaction with various molecular targets in biological systems. The guanidine group is known to enhance the release of acetylcholine, which plays a critical role in neurotransmission and muscle contraction. Additionally, it has been shown to slow the rates of depolarization and repolarization in muscle cell membranes, indicating its potential use in neuromuscular disorders.

Cancer Research

Recent studies have highlighted the potential of this compound derivatives as inhibitors of the Rac1 GTPase, which is implicated in cancer cell proliferation and metastasis. For instance, a derivative known as 1D-142 demonstrated significant antiproliferative activity in human cancer cell lines, particularly non-small cell lung cancer (NSCLC). This compound not only inhibited cell migration but also induced apoptosis and reduced TNFα-induced NF-κB nuclear translocation, showcasing its dual role as an anticancer agent .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Studies suggest that certain guanidine derivatives can exhibit activity against a range of bacterial strains, potentially offering new avenues for antibiotic development. The mechanism appears to involve disruption of bacterial membrane integrity, leading to cell death.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, antimicrobial | Inhibits Rac1 activation; disrupts bacterial membranes |

| Aminoguanidine | Neuroprotective | Inhibits nitric oxide synthase; reduces oxidative stress |

| Methylguanidine | Antidiabetic | Modulates insulin signaling pathways |

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound derivatives against various cancer cell lines. One notable study involved screening over 200,000 compounds to identify potential Rac1 inhibitors. The lead compound from this screening exhibited up to nine-fold increased potency compared to earlier derivatives .

In Vivo Studies

In vivo experiments using xenograft models have demonstrated that treatment with 1D-142 significantly inhibited tumor growth without causing adverse effects on body weight in mice. These findings suggest a favorable safety profile alongside its therapeutic efficacy .

Propriétés

IUPAC Name |

2-pyrimidin-2-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-4(7)10-5-8-2-1-3-9-5/h1-3H,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQBQBUHPNYTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482590 | |

| Record name | 1-(Pyrimidin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90585-97-0 | |

| Record name | 1-(Pyrimidin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.